Methyl5-aminoheptanoatehydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

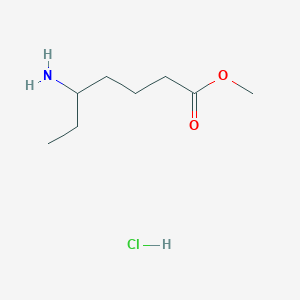

Methyl5-aminoheptanoatehydrochloride: is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of heptanoic acid, where the carboxylic acid group is esterified with methanol, and an amino group is attached to the fifth carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-aminoheptanoatehydrochloride typically involves the esterification of 5-aminoheptanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Esterification: 5-aminoheptanoic acid is reacted with methanol in large reactors with sulfuric acid as a catalyst.

Neutralization: The reaction mixture is neutralized with a base like sodium hydroxide.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified through crystallization or other suitable methods to obtain high purity this compound.

化学反応の分析

Amide Bond Formation

The amino group in methyl 5-aminoheptanoate hydrochloride participates in coupling reactions with carboxylic acids or activated carbonyls. For example:

-

Condensation with carboxylic acids :

In the synthesis of HDAC inhibitors, methyl 7-aminoheptanoate hydrochloride reacts with carboxylic acids (e.g., 2-(diphenylamino)-5-pyrimidinecarboxylic acid) using HBTU and DIPEA in THF to form amides . Similar conditions apply to methyl 5-aminoheptanoate hydrochloride: Reaction : Methyl 5 aminoheptanoate HCl+RCOOHTHFDIPEA HBTURCONH CH2 4COOCH3 Key Data :

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-aminoheptanoic acid:

-

Basic hydrolysis :

Treatment with NaOH in aqueous methanol converts the ester to the sodium salt of 5-aminoheptanoic acid. -

Acidic hydrolysis :

Hydrochloric acid or sulfuric acid in refluxing water/methanol cleaves the ester to the free acid . Reaction : Methyl 5 aminoheptanoate HClΔHCl H2O5 Aminoheptanoic acid+CH3OH

N-Alkylation and Acylation

The primary amine undergoes alkylation or acylation after deprotonation:

-

N-Methylation :

Using methyl iodide and a base (e.g., NaH or DIPEA) in DMF yields N-methyl derivatives . -

Acylation :

Reaction with acetyl chloride or anhydrides forms N-acylated products . Example : Methyl 5 aminoheptanoate HClDMFCH3I DIPEAMethyl 5 N methylamino heptanoate

Polymerization

Heating methyl 5-aminoheptanoate hydrochloride at high temperatures (~270°C) initiates polycondensation, analogous to nylon-7 synthesis from 7-aminoheptanoic acid . The ester group acts as a leaving group, forming amide bonds between monomers.

Reactions with Aldehydes

The amino group reacts with aldehydes (e.g., formaldehyde) to form:

- Schiff bases : Under dehydrating conditions .

- Cyclized products : For example, oxazolidines or thiazolidines in the presence of thioureas .

Phosphoramidate Formation

Reaction with adenosine diphosphate (ADP) mediated by trimethylsilyl chloride in pyridine forms adenosine 5′-phosphoramidates via nucleophilic attack on the α-phosphate .

Enzymatic Transformations

Enzymes such as aminoacylases catalyze hydrolysis or transamination of the ester or amino group, relevant in peptide synthesis .

科学的研究の応用

Pharmacological Applications

Methyl 5-aminoheptanoate hydrochloride is primarily investigated for its role as a precursor in the synthesis of bioactive compounds. Its structural characteristics make it suitable for developing pharmaceuticals aimed at treating various conditions.

1.1. Anticancer Properties

Research indicates that derivatives of amino acids, including methyl 5-aminoheptanoate hydrochloride, can exhibit anticancer properties. Amino acids play crucial roles in cellular metabolism and signaling pathways that are often disrupted in cancer cells. By modifying the structure of this compound, researchers aim to enhance its efficacy against specific cancer types.

1.2. Neuroprotective Effects

Studies have suggested that amino acid derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methyl 5-aminoheptanoate hydrochloride's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Biochemical Applications

In biochemical research, methyl 5-aminoheptanoate hydrochloride serves as an important building block in the synthesis of peptides and proteins.

2.1. Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis due to its ability to form stable linkages with other amino acids. This application is crucial for developing therapeutic peptides that can be used in various medical treatments.

2.2. Enzyme Inhibition Studies

Methyl 5-aminoheptanoate hydrochloride is also being explored for its potential as an enzyme inhibitor. By understanding how this compound interacts with specific enzymes, researchers can develop new drugs targeting metabolic pathways involved in diseases such as diabetes and obesity.

Material Science Applications

Beyond pharmacology and biochemistry, methyl 5-aminoheptanoate hydrochloride has potential applications in material science.

3.1. Biodegradable Polymers

The compound can be incorporated into biodegradable polymer matrices, contributing to the development of eco-friendly materials. These materials are increasingly important in reducing plastic waste and promoting sustainability.

3.2. Nanotechnology

In nanotechnology, methyl 5-aminoheptanoate hydrochloride can be used to functionalize nanoparticles, enhancing their biocompatibility and targeting abilities for drug delivery systems.

4.1. Anticancer Research

A study focused on synthesizing novel derivatives of methyl 5-aminoheptanoate hydrochloride demonstrated significant anticancer activity against breast cancer cell lines (MCF-7). The modified compounds showed enhanced cytotoxicity compared to unmodified analogs, indicating a promising direction for future drug development.

4.2. Neuroprotection

Another research project investigated the neuroprotective effects of methyl 5-aminoheptanoate hydrochloride on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and improved cell viability, suggesting its potential application in treating neurodegenerative disorders.

作用機序

The mechanism of action of Methyl5-aminoheptanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can participate in various biochemical reactions.

類似化合物との比較

Similar Compounds

Methyl 7-aminoheptanoate;hydrochloride: Similar structure but with the amino group on the seventh carbon.

Methyl 5-aminovalerate;hydrochloride: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl5-aminoheptanoatehydrochloride is unique due to its specific carbon chain length and the position of the amino group, which confer distinct chemical and biological properties. Its solubility and reactivity make it suitable for various applications that similar compounds may not fulfill.

特性

IUPAC Name |

methyl 5-aminoheptanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-3-7(9)5-4-6-8(10)11-2;/h7H,3-6,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYNKXKGENLLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。